4-咖啡酰奎尼酸

描述

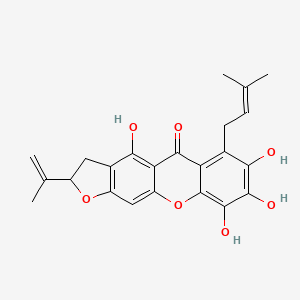

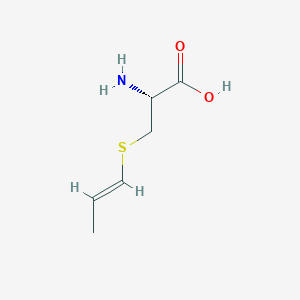

4-咖啡酰奎尼酸是一种天然存在的酚类化合物,存在于多种植物中。它是阿魏酸与奎尼酸形成的酯。 该化合物以其潜在的抗氧化特性而闻名,并被认为是某些食品产品的生物标志物 . 其分子式为C17H20O9,分子量为368.34 g/mol .

科学研究应用

4-咖啡酰奎尼酸在科学研究中具有广泛的应用:

作用机制

4-咖啡酰奎尼酸的作用机制主要涉及其抗氧化特性。 它作为一种氢过氧化物自由基清除剂,并抑制黄嘌呤氧化酶,这是一种参与氧化应激的酶 . 该化合物与自由基形成稳定的络合物,防止细胞损伤。 此外,它调节各种信号通路,包括与炎症和细胞凋亡相关的通路 .

类似化合物:

咖啡酰奎尼酸: 奎尼酸的另一种酯,以其抗氧化特性而闻名。

绿原酸: 一种以其类似的抗氧化和抗炎特性而闻名的酚类化合物。

丁香酸: 一种具有抗氧化和抗菌特性的酚酸.

独特之处: 4-咖啡酰奎尼酸由于其独特的阿魏酸和奎尼酸组合而脱颖而出,赋予其独特的抗氧化和抗炎特性。 它能够与自由基形成稳定的络合物并抑制特定酶,使其成为各种科学和工业应用中的宝贵化合物 .

生化分析

Biochemical Properties

4-O-feruloyl-D-quinic acid is involved in several biochemical reactions, primarily due to its antioxidant properties. It interacts with various enzymes and proteins, including phenylalanine ammonia-lyase, shikimic acid/quinic acid hydroxyl cinnamyl transferase, and quinic acid cinnamate hydroxyltransferase . These interactions are crucial for the biosynthesis of chlorogenic acids in plants. The compound acts as a substrate for these enzymes, facilitating the transfer of the feruloyl group to D-quinic acid, thus forming 4-O-feruloyl-D-quinic acid.

Cellular Effects

4-O-feruloyl-D-quinic acid has been shown to influence various cellular processes. It exhibits antioxidant and antimicrobial properties, which can protect cells from oxidative stress and microbial infections . The compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress.

Molecular Mechanism

The molecular mechanism of 4-O-feruloyl-D-quinic acid involves its interaction with various biomolecules. It can bind to enzymes and proteins, either inhibiting or activating their functions. For example, it can inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species . Additionally, 4-O-feruloyl-D-quinic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-O-feruloyl-D-quinic acid can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that 4-O-feruloyl-D-quinic acid can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses and reducing oxidative stress .

Dosage Effects in Animal Models

The effects of 4-O-feruloyl-D-quinic acid can vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant defenses and reduced oxidative stress. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . It is essential to determine the optimal dosage to maximize the benefits while minimizing the risks.

Metabolic Pathways

4-O-feruloyl-D-quinic acid is involved in several metabolic pathways, including the shikimic acid pathway, which is crucial for the biosynthesis of phenolic compounds in plants . The compound interacts with various enzymes and cofactors, facilitating the conversion of shikimic acid to chlorogenic acids. This process is essential for the production of various bioactive compounds that play a role in plant defense and human health.

Transport and Distribution

Within cells and tissues, 4-O-feruloyl-D-quinic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation in target tissues . The distribution of 4-O-feruloyl-D-quinic acid is crucial for its biological activity, as it needs to reach specific cellular compartments to exert its effects.

Subcellular Localization

4-O-feruloyl-D-quinic acid is localized in various subcellular compartments, including the cytoplasm, mitochondria, and chloroplasts . Its activity and function can be influenced by its localization, as different compartments provide distinct microenvironments that can affect the compound’s interactions with biomolecules. Targeting signals and post-translational modifications can direct 4-O-feruloyl-D-quinic acid to specific organelles, ensuring its proper function within the cell.

准备方法

合成路线和反应条件: 4-咖啡酰奎尼酸可以通过阿魏酸和奎尼酸之间的酯化反应合成。 该反应通常需要催化剂,例如硫酸,并在回流条件下进行,以确保完全酯化 .

工业生产方法: 4-咖啡酰奎尼酸的工业生产通常涉及从富含绿原酸的植物来源中提取,例如咖啡豆和某些水果。 先进的提取技术,包括高效液相色谱 (HPLC),用于分离和纯化该化合物 .

化学反应分析

反应类型: 4-咖啡酰奎尼酸会发生各种化学反应,包括:

氧化: 它可以被氧化形成奎尼酸衍生物。

还原: 还原反应可以将其转化为更简单的酚类化合物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠等还原剂。

取代: 酰氯和酸酐通常用于酯化反应.

主要产物: 从这些反应中形成的主要产物包括各种奎尼酸衍生物和酚类酯 .

相似化合物的比较

Caffeoylquinic acid: Another ester of quinic acid, known for its antioxidant properties.

Chlorogenic acid: A well-known phenolic compound with similar antioxidant and anti-inflammatory properties.

Syringic acid: A phenolic acid with antioxidant and antimicrobial properties.

Uniqueness: 4-Feruloylquinic acid stands out due to its unique combination of ferulic acid and quinic acid, which imparts distinct antioxidant and anti-inflammatory properties. Its ability to form stable complexes with free radicals and inhibit specific enzymes makes it a valuable compound in various scientific and industrial applications .

属性

IUPAC Name |

(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O9/c1-25-13-6-9(2-4-10(13)18)3-5-14(21)26-15-11(19)7-17(24,16(22)23)8-12(15)20/h2-6,11-12,15,18-20,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,12-,15?,17?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMFDSJJVNQXLT-XQCMRRNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C(CC(CC2O)(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC2[C@@H](CC(C[C@H]2O)(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(ferrocen-1-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B1246414.png)

![N-(7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-[6-ethyl-2-hydroxy-5-(3-methylbutyl)oxan-2-yl]-2-hydroxypropanamide](/img/structure/B1246417.png)

![(3E,7E,9Z,21E,23E)-3,7,9,13,19,25-Hexamethyl-6,12,26-trihydroxy-12,16-epoxy-28-[(3E)-1,3,9-trimethyl-5,6,8,10-tetrahydroxy-3-dodecenyl]-1-oxacyclooctacosa-3,7,9,21,23-pentaene-2,18-dione](/img/structure/B1246421.png)